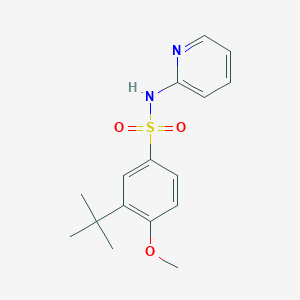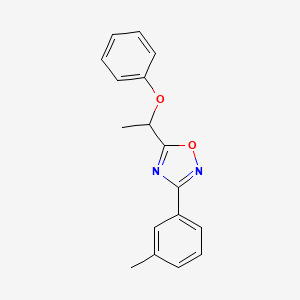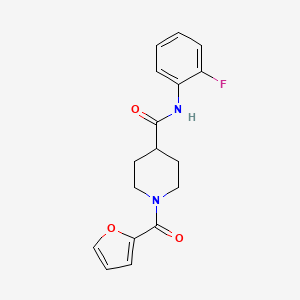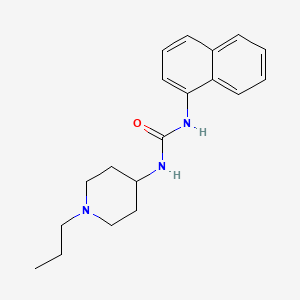![molecular formula C22H18N2O B5269795 N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide](/img/structure/B5269795.png)
N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a naphthalene moiety via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Naphthalene: The final step involves coupling the ethyl-substituted quinoline with naphthalene. This can be achieved through a nucleophilic substitution reaction, where the ethyl chain is activated with a leaving group (e.g., bromine) and then reacted with naphthalene in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(naphthalen-1-yloxy)ethyl]acetamide
- 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)acetamide
- 2-naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide
Uniqueness
N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. Its quinoline core and naphthalene moiety provide a versatile platform for further functionalization, making it a valuable compound in various research domains.
Properties
IUPAC Name |
N-(2-naphthalen-1-ylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22(21-13-12-18-7-2-4-11-20(18)24-21)23-15-14-17-9-5-8-16-6-1-3-10-19(16)17/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZXUGMIJUFACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5269719.png)
![2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5269741.png)

![11-(4-Chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5269750.png)

![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5269758.png)
![(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B5269760.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5269771.png)


![6-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5269794.png)

![N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5269806.png)

